7-hydroxy-5-oxo-N-phenethyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
7-hydroxy-5-oxo-N-phenethyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered significant interest due to its potential biological activities. This compound belongs to the thiazolopyrimidine class, which is known for its diverse pharmacological properties, including antiviral, antimicrobial, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-5-oxo-N-phenethyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-component reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at room temperature under ultrasonic activation . This method is favored for its efficiency and adherence to green chemistry principles.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-5-oxo-N-phenethyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s biological activity.
Reduction: This reaction can modify the electronic properties of the compound, potentially altering its pharmacological profile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized thiazolopyrimidines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-hydroxy-5-oxo-N-phenethyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with various molecular targets. It is believed to inhibit specific enzymes or receptors, disrupting critical biological pathways. For instance, its antiviral activity may be attributed to the inhibition of viral replication enzymes, while its anticancer effects could result from the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 7-hydroxy-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester
- 7-hydroxy-5-oxo-N-(3-trifluoromethylphenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
Uniqueness
Compared to similar compounds, 7-hydroxy-5-oxo-N-phenethyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide stands out due to its phenethyl group, which may enhance its binding affinity to certain biological targets. This structural feature could potentially result in higher potency and selectivity in its biological activities .
Properties
IUPAC Name |
7-hydroxy-5-oxo-N-(2-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c19-12(16-7-6-10-4-2-1-3-5-10)11-13(20)17-15-18(14(11)21)8-9-22-15/h1-5,8-9,20H,6-7H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCKKEYOKLBQBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C(N=C3N(C2=O)C=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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